1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
Overview
Description
1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is an organic compound with the molecular formula C12H12Cl2O. It is a derivative of cyclopentanecarbonyl chloride, where a 4-chlorophenyl group is attached to the cyclopentane ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride can be synthesized through the reaction of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent like benzene for several hours. The excess thionyl chloride is then removed by evaporation, yielding the desired acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, facilitating the synthesis of various derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Cyclopentanecarbonyl chloride: Lacks the 4-chlorophenyl group, making it less reactive in certain nucleophilic substitution reactions.
1-(4-Bromophenyl)cyclopentanecarbonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity.
1-(4-Methylphenyl)cyclopentanecarbonyl chloride: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness: 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHJJILZUKNEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221736 | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-44-5 | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71501-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)cyclopentanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YJ7H6AM4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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